molecular formula C20H44N15O22P5 B11931531 Diadenosine pentaphosphate pentaammonium

Diadenosine pentaphosphate pentaammonium

Cat. No.: B11931531
M. Wt: 1001.5 g/mol
InChI Key: XCOZIAOMHASKGR-CSMIRWGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diadenosine pentaphosphate pentaammonium can be synthesized through a series of phosphorylation reactions. The process typically involves the stepwise addition of phosphate groups to adenosine molecules. The reaction conditions often require the presence of phosphorylating agents and catalysts to facilitate the formation of the pentaphosphate linkage .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diadenosine pentaphosphate pentaammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled conditions of temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield diadenosine pentaphosphate derivatives with additional oxygen atoms, while reduction may produce compounds with increased hydrogen content .

Scientific Research Applications

Diadenosine pentaphosphate pentaammonium has a wide range of scientific research applications:

Mechanism of Action

Diadenosine pentaphosphate pentaammonium exerts its effects through interaction with purinergic receptors, particularly P2X and P2Y receptors. These receptors are involved in various cellular processes, including calcium signaling and neurotransmission. The compound induces intracellular calcium increases, which modulate cellular activities such as dendritic growth and synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

  • Diadenosine tetraphosphate (Ap4A)
  • Diadenosine triphosphate (Ap3A)
  • Diadenosine hexaphosphate (Ap6A)

Uniqueness

Diadenosine pentaphosphate pentaammonium is unique due to its specific phosphate chain length, which influences its biological activity and receptor interactions. Compared to other diadenosine polyphosphates, it has distinct effects on cellular signaling and physiological processes, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H44N15O22P5

Molecular Weight

1001.5 g/mol

IUPAC Name

azane;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1

InChI Key

XCOZIAOMHASKGR-CSMIRWGRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N

Origin of Product

United States

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